molecular formula C13H9NO4 B592018 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid CAS No. 1242339-65-6

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid

Cat. No.: B592018
CAS No.: 1242339-65-6
M. Wt: 243.218
InChI Key: BXNYEVLXUVJXME-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is an organic compound with the molecular formula C13H9NO4. It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a picolinic acid framework.

Mechanism of Action

Target of Action

It has been found to exhibit potent growth inhibition properties against various human cancer cell lines , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes that result in growth inhibition

Biochemical Pathways

Given its observed antitumor activity , it is plausible that the compound affects pathways related to cell proliferation, survival, and apoptosis

Result of Action

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid has been found to exhibit potent growth inhibition properties against various human cancer cell lines . Some compounds showed IC50 values generally below 5 μM against the three human cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell proliferation and potentially the induction of cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid typically involves the coupling of a benzo[d][1,3]dioxole derivative with a picolinic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 5-bromo-benzo[d][1,3]dioxole with picolinic acid in the presence of a palladium catalyst, such as PdCl2, and a phosphine ligand, like xantphos, under basic conditions (e.g., cesium carbonate) in a solvent like 1,4-dioxane at elevated temperatures (130°C) can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the benzo[d][1,3]dioxole moiety or the picolinic acid framework.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and picolinic acid moieties, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-3-1-9(6-14-10)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNYEVLXUVJXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679311
Record name 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-65-6
Record name 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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